benzyl 2H-chromene-3-carboxylate
Overview
Description
Benzyl 2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group of 2H-chromene-3-carboxylic acid reacts with the hydroxyl group of benzyl alcohol to form the ester bond. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 2H-chromene-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming benzyl 2H-chromene-3-methanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2H-chromene-3-carboxylic acid.
Reduction: Benzyl 2H-chromene-3-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent in biological studies.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of benzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular receptors and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with a similar chromene structure, widely found in plants and known for their antioxidant activities.
Benzopyran: A structural analog with similar biological activities.
Uniqueness
Benzyl 2H-chromene-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
benzyl 2H-chromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-17(20-11-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)19-12-15/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAQXXDQLWXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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